N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18897755
InChI: InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29)
SMILES:
Molecular Formula: C19H15FN6O5S
Molecular Weight: 458.4 g/mol

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

CAS No.:

VCID: VC18897755

Molecular Formula: C19H15FN6O5S

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide -

Description

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that combines several functional groups, including a pyrimidine ring, a benzamide moiety, and a nitrophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with heterocyclic compounds and amides.

Synthesis Methods

The synthesis of such complex organic compounds typically involves multi-step reactions. Common methods include the condensation of carboxylic acids with amines to form amides, and the use of isocyanate intermediates with catalysts like dicyclohexyl carbodiimide. Protecting groups may be used to prevent unwanted reactions during synthesis. Continuous flow reactors are often employed in industrial settings to enhance efficiency and yield.

Analytical Techniques

Analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for monitoring reaction progress and characterizing the final product. These methods help ensure the purity and structural integrity of the compound.

Potential Biological Activities

Compounds with similar structures to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide may exhibit biological activities through enzyme inhibition or interaction with specific molecular targets. This could lead to therapeutic effects by altering metabolic pathways.

Product Name N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Molecular Formula C19H15FN6O5S
Molecular Weight 458.4 g/mol
IUPAC Name N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29)
Standard InChIKey HQWJWNDTAXJDOL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N
PubChem Compound 86261562
Last Modified Aug 11 2024

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